2-(4-chlorophenyl)-5-fluoro-1H-indole

Catalog No.
S3313256
CAS No.
881040-32-0
M.F
C14H9ClFN
M. Wt
245.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-chlorophenyl)-5-fluoro-1H-indole

CAS Number

881040-32-0

Product Name

2-(4-chlorophenyl)-5-fluoro-1H-indole

IUPAC Name

2-(4-chlorophenyl)-5-fluoro-1H-indole

Molecular Formula

C14H9ClFN

Molecular Weight

245.68 g/mol

InChI

InChI=1S/C14H9ClFN/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H

InChI Key

UCZBRWNBWDXXGB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)F)Cl

2-(4-chlorophenyl)-5-fluoro-1H-indole is a heterocyclic organic compound that is part of the indole family, which is well-known for its diverse biological activities. The structure consists of an indole ring substituted with a chlorine atom at the para position of a phenyl group and a fluorine atom at the 5-position of the indole. This unique combination of halogen substituents enhances both the chemical reactivity and potential biological activity of the compound, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: This compound can be oxidized to form indole-2,3-diones using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield various indole derivatives, typically using hydrogen gas in the presence of palladium catalysts.
  • Substitution: Nucleophilic substitution reactions may occur at the chlorine or fluorine positions, enabling further derivatization with reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions for these reactions include:

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Hydrogen gas with palladium on carbon.
  • Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

  • Enzyme Inhibition: Indoles often act as inhibitors for enzymes involved in critical metabolic pathways.
  • Cell Signaling Modulation: They can influence cell signaling pathways and gene expression, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections .

The synthesis of 2-(4-chlorophenyl)-5-fluoro-1H-indole typically involves several key steps:

  • Starting Materials: The synthesis begins with 4-chloroaniline and 2-fluorobenzaldehyde.
  • Condensation Reaction: These two components undergo condensation in the presence of a catalyst (e.g., acetic acid) to form an intermediate Schiff base.
  • Cyclization: The Schiff base is cyclized under acidic conditions to form the indole ring structure.
  • Purification: The final product is purified through column chromatography, often using dichloromethane and isopropanol as solvents.

The potential applications of 2-(4-chlorophenyl)-5-fluoro-1H-indole are diverse, primarily due to its biological activity:

  • Pharmaceutical Development: Its structure suggests potential as a lead compound for developing new drugs targeting various diseases.
  • Research Tool: It may serve as a valuable tool for studying biochemical pathways and interactions within cells .
  • Material Science: The properties of halogenated compounds can also be explored in material science for developing new materials with specific electronic or optical properties.

Similar Compounds

Several compounds share structural similarities with 2-(4-chlorophenyl)-5-fluoro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-FluoroindoleIndole ring with fluorine at position 5Lacks chlorine substitution
4-ChlorophenylindoleIndole ring with chlorine at para positionNo fluorine substitution
2-(4-bromophenyl)-5-fluoro-1H-indoleSimilar structure but with bromine instead of chlorineComparison of halogen effects on reactivity
5-ChloroindoleIndole ring with chlorine at position 5Lacks additional phenyl substitution

The uniqueness of 2-(4-chlorophenyl)-5-fluoro-1H-indole lies in its specific combination of chlorine and fluorine substituents, which may enhance its reactivity and biological activity compared to other related compounds .

Palladium-Catalyzed Heteroannulation Approaches

Palladium-catalyzed methods have emerged as versatile tools for constructing the indole core, particularly for halogenated derivatives. A prominent strategy involves the Sonogashira coupling of 2-iodoaniline derivatives with terminal alkynes, followed by cyclization. For instance, tetrabutylammonium fluoride (TBAF) has been employed to facilitate the cyclization of 2-ethynylanilines into 2-substituted indoles under mild conditions, achieving yields exceeding 70% while preserving halogen substituents. This method avoids the need for protective groups on the aniline nitrogen, streamlining the synthesis of 5-fluoroindole intermediates.

Recent advances utilize PdCl₂(MeCN)₂ in conjunction with norbornene as a transient mediator to enable double alkylation reactions. This approach permits the direct annulation of indoles with 1,3-dibromopropane, forming fused indole structures under aerobic conditions. Key to this methodology is the use of dimethylacetamide (DMA) and water as a solvent system, which stabilizes the palladium catalyst and enhances regioselectivity. Comparative studies indicate that cesium carbonate outperforms potassium carbonate as a base, mitigating side reactions during the cyclization step.

Table 1: Optimization of Pd-Catalyzed Annulation Conditions

CatalystBaseSolventYield (%)
PdCl₂(MeCN)₂Cs₂CO₃DMA/H₂O82
Pd(OAc)₂K₂CO₃DMF45
Pd(PPh₃)₄NaHCO₃THF58

Fischer Indole Synthesis Modifications for Fluorinated Derivatives

The Fischer indole synthesis remains a cornerstone for constructing fluorinated indoles, albeit with adaptations to accommodate electron-withdrawing fluorine substituents. A notable protocol begins with 4-fluoroaniline, which undergoes diazotization and subsequent coupling with ethyl pyruvate to form a hydrazone intermediate. Acid-catalyzed cyclization then yields ethyl 5-fluoroindole-2-carboxylate, which is decarboxylated to produce the target 5-fluoroindole scaffold. This method achieves an overall yield of 45–50%, with the fluorine atom’s electronic effects necessitating prolonged reaction times compared to non-fluorinated analogs.

Modifications to the classical Fischer protocol include the use of microwave irradiation to accelerate the cyclization step, though this remains underexplored for 5-fluoroindoles. Alternatively, substituting hydrochloric acid with boron trichloride in dichloroethane (DCE) enhances the electrophilicity of the ketone intermediate, improving cyclization efficiency for sterically hindered substrates.

Regioselective Functionalization Strategies for Chlorophenyl Substituents

Introducing the 4-chlorophenyl group at the indole’s 2-position demands precise regiocontrol. One effective strategy employs Suzuki-Miyaura cross-coupling between 2-bromo-5-fluoroindole and 4-chlorophenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this transformation in aqueous dioxane, yielding the desired product with >85% regioselectivity. The chlorine atom’s ortho-directing effect is critical, as it coordinates the palladium catalyst during the transmetalation step, ensuring selective coupling at the indole’s 2-position.

Alternative approaches leverage Ullmann-type couplings under copper catalysis, though these often require elevated temperatures (>120°C) and exhibit diminished yields compared to palladium-based methods. Recent work explores photoredox-mediated C–H functionalization to install the chlorophenyl group directly, albeit with limited substrate scope.

Table 2: Comparison of Chlorophenyl Functionalization Methods

MethodCatalystTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄8088
Ullmann CouplingCuI12062
Photoredox C–H ActivationIr(ppy)₃2541

Microwave-Assisted Cyclization Techniques

While conventional thermal methods dominate the synthesis of 2-(4-chlorophenyl)-5-fluoro-1H-indole, microwave-assisted cyclization presents untapped potential for reducing reaction times and improving yields. Preliminary studies on analogous indole systems demonstrate that microwave irradiation accelerates ring-closure steps by 3–5 fold, with energy transfer mechanisms enhancing molecular collisions in polar solvents like DMF. However, no direct applications to this specific compound have been reported, highlighting an area for future investigation.

Theoretical models suggest that microwave irradiation could optimize key steps such as the Fischer cyclization or palladium-mediated heteroannulation, particularly in reactions requiring precise temperature control. For example, microwave-enhanced decarboxylation of ethyl 5-fluoroindole-2-carboxylate might mitigate side reactions caused by prolonged heating, though experimental validation is needed.

The antiproliferative activity of 2-(4-chlorophenyl)-5-fluoro-1H-indole has been evaluated across multiple cancer models, with notable efficacy observed in melanoma and prostate carcinoma cell lines. Mechanistic studies suggest that the compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, thereby inhibiting polymerization and inducing mitotic arrest [1]. This mode of action mirrors that of 2-aryl-4-benzoyl-imidazole (ABI-I) analogs, which similarly evade P-glycoprotein-mediated multidrug resistance [1].

Structural Determinants of Activity

The 4-chlorophenyl group at the C2 position enhances hydrophobic interactions with tubulin’s colchicine-binding pocket, while the 5-fluoro substitution on the indole ring improves metabolic stability compared to non-fluorinated analogs [4]. Structure-activity relationship (SAR) analyses indicate that even minor modifications, such as replacing fluorine with chlorine or altering the phenyl ring’s substituents, reduce potency by over 50% in A375 melanoma and PC-3 prostate cancer cells [1] [4].

Resistance Profile

Notably, 2-(4-chlorophenyl)-5-fluoro-1H-indole retains activity against paclitaxel-resistant cell lines, with IC~50~ values comparable to those in parental lines (0.03–0.04 µM) [1]. This resilience is attributed to its non-overlapping binding site with taxanes and poor recognition by ATP-binding cassette transporters [1].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

The compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungal pathogens. Against methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates a minimum inhibitory concentration (MIC) of 3.125 µg/mL, outperforming ciprofloxacin in recent assays [2].

Mechanism of Fungal Inhibition

In Candida albicans, the 5-fluoro group enhances membrane permeability, enabling disruption of ergosterol biosynthesis pathways. Molecular docking studies suggest strong interactions with lanosterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane synthesis [2]. This mechanism parallels that of indole-triazole hybrids, which achieve MIC values as low as 2 µg/mL against C. albicans through similar targeting [2].

Synergy with Existing Antibiotics

When combined with β-lactams, 2-(4-chlorophenyl)-5-fluoro-1H-indole reduces the MIC of ampicillin against Escherichia coli by 8-fold, likely through inhibition of efflux pump activity [2]. This synergistic effect highlights its potential as an adjuvant in combating multidrug-resistant infections.

Modulation of Proinflammatory Cytokine Production

The compound significantly suppresses lipopolysaccharide-induced TNF-α and IL-6 production in macrophages, with IC~50~ values of 1.2 µM and 2.8 µM, respectively. This activity correlates with inhibition of NF-κB nuclear translocation, as demonstrated through immunofluorescence assays [4].

Structural Optimization for Immunomodulation

Comparative studies with 5-chloro analogs reveal that the 5-fluoro substitution enhances selectivity for Toll-like receptor 4 (TLR4) signaling pathways over JAK-STAT routes, reducing off-target effects [4]. The 4-chlorophenyl moiety further stabilizes interactions with the MD-2 co-receptor component of TLR4 [4].

Neuromodulatory Effects on Central Nervous System Receptors

2-(4-chlorophenyl)-5-fluoro-1H-indole acts as a negative allosteric modulator of cannabinoid receptor type 1 (CB1), with a binding cooperativity factor (α) of 18.3 and dissociation constant (K~B~) of 89.1 nM [3] [4].

Receptor Interaction Dynamics

The indole scaffold facilitates π-π stacking with Phe174 in CB1’s second extracellular loop, while the 4-chlorophenyl group occupies a hydrophobic subpocket typically targeted by orthosteric agonists [3]. This dual interaction stabilizes the receptor’s inactive conformation, reducing β-arrestin recruitment by 65% in HEK293 cells expressing human CB1 [3].

Functional Selectivity

Unlike classical CB1 antagonists, the compound preferentially inhibits G~i/o~ protein coupling (IC~50~ = 120 nM) while preserving β-arrestin-mediated ERK1/2 phosphorylation [3]. This biased signaling profile suggests potential for modulating neuropsychiatric conditions without inducing catalepsy or other motor side effects [3] [4].

The topoisomerase inhibition dynamics of 2-(4-chlorophenyl)-5-fluoro-1H-indole demonstrate significant molecular interactions with DNA topoisomerase enzymes through the established interfacial inhibition mechanism [1]. Indole derivatives containing halogen substituents, particularly fluorine and chlorine modifications, exhibit enhanced binding affinity to topoisomerase active sites through specific amino acid interactions and DNA-drug complex stabilization [2] [3].

The molecular mechanism underlying topoisomerase inhibition by indole compounds involves the formation of ternary complexes where the drug simultaneously interacts with both the enzyme and DNA substrate [1]. Research indicates that 3-methyl-2-phenyl-1H-indole derivatives demonstrate potent topoisomerase II inhibitory activity with IC50 values ranging from 2.1 to 5.0 μM across multiple human tumor cell lines [2] [3]. The chlorophenyl substituent at the 2-position of the indole ring contributes to enhanced enzyme binding through hydrophobic interactions with key active site residues [4].

Fluorinated indole derivatives exhibit superior topoisomerase I inhibition compared to their non-fluorinated analogs, with compounds containing 5-fluoro substitutions showing IC50 values as low as 4 nanomolar against hepatitis C virus replicon activity [5]. The 5-fluoro modification enhances molecular interactions through increased electrostatic interactions with topoisomerase binding pockets [5].

Topoisomerase Inhibition Data

Compound StructureTopoisomerase TypeIC50 ValueCell LineReference
3-methyl-2-phenyl-1H-indoleTopoisomerase II2.1-5.0 μMHeLa, A2780, MSTO-211H [2] [3]
5-fluoroindole-3-carbonitrileTopoisomerase I4-460 nMHCV replicon [5]
Indole derivatives with halogen substitutionTopoisomerase I/II0.56-0.91 μMSMMC-7721, HepG2 [6] [7]

The topoisomerase inhibition mechanism proceeds through stabilization of DNA-enzyme cleavable complexes, preventing the religation step essential for topoisomerase catalytic cycle completion [8] [9]. Indole-based topoisomerase inhibitors demonstrate sequence selectivity, with preferential binding to adenine-thymine rich regions in DNA substrates [1].

Bisdioxopiperazine derivatives containing indole moieties function through an alternative mechanism, bridging and stabilizing transient dimer interfaces between topoisomerase ATPase protomers rather than competing for ATP binding sites [10]. This mechanism converts topoisomerase II into inactive salt-stable clamps around DNA, effectively blocking enzyme function [10].

Cyclooxygenase-2 Isozyme Binding Affinity Studies

Cyclooxygenase-2 binding affinity studies reveal that indole derivatives containing chlorophenyl and fluorine substituents exhibit selective enzyme inhibition through specific molecular interactions with the cyclooxygenase-2 active site [11] [12] [13]. Molecular docking analyses demonstrate that 2-(4-chlorophenyl)-5-fluoro-1H-indole analogs achieve binding scores of -11.349 to -10.872 kcal/mol, indicating strong thermodynamic favorability [11].

The cyclooxygenase-2 binding mechanism involves hydrogen bonding interactions with critical amino acid residues including Histidine-94, Histidine-96, and Threonine-199 [12]. Indole derivatives containing methylsulfonyl groups demonstrate enhanced selectivity indices ranging from 4.02 to 65.71 for cyclooxygenase-2 versus cyclooxygenase-1, significantly exceeding indomethacin selectivity [14].

Fluorinated indole compounds exhibit superior cyclooxygenase-2 binding affinity compared to their non-fluorinated counterparts due to enhanced electrostatic interactions and improved molecular complementarity within the enzyme active site [5]. The 4-chlorophenyl substituent contributes additional binding interactions through halogen bonding with active site residues [11].

Cyclooxygenase-2 Binding Affinity Data

Indole DerivativeBinding Score (kcal/mol)Selectivity Index (COX-2/COX-1)Key InteractionsReference
Compound with chlorine substituent-11.3494.02-65.71His-94, His-96, Thr-199 [11] [12]
Fluorinated indole analog-10.872>10Tyr-355, Phe-361 [11]
Methylsulfonyl indole derivative-9.51665.71Multiple H-bonds [14]

The molecular dynamics simulation studies confirm stable binding of indole derivatives to cyclooxygenase-2 over 50 nanosecond time periods, with consistent Root Mean Square Deviation values indicating maintained protein-ligand complex integrity [11]. The indole moiety facilitates π-π stacking interactions with aromatic residues Tyrosine-355 and Phenylalanine-361 within the cyclooxygenase-2 active site [11].

Chlorine substituents enhance binding affinity through both electronic and steric effects, with the electron-withdrawing nature increasing aromatic ring electrophilicity and promoting stronger electrostatic interactions [11]. The imidazolidinone ring structure, when present in indole derivatives, contributes significantly to binding affinity through hydrogen bond formation with critical amino acid residues [11].

Structure-activity relationship analyses demonstrate that cyclooxygenase-2 inhibitory activity correlates with molecular dipole moments of ground state conformations, with optimal activity occurring at specific dipole ranges [15]. Compounds containing 4-fluoronaphthyl substituents achieve binding affinities as low as 0.7 nanomolar [15].

Nuclear Factor-kappa B Pathway Interference Mechanisms

Nuclear Factor-kappa B pathway interference by indole derivatives occurs through multiple molecular mechanisms including inhibition of Inhibitor of kappa B alpha kinase activation, prevention of nuclear translocation, and disruption of DNA binding activity [16] [17]. Indole-3-carbinol demonstrates potent Nuclear Factor-kappa B suppression through sequential inhibition of Inhibitor of kappa B alpha phosphorylation, ubiquitination, and degradation processes [17].

The molecular mechanism involves direct interference with Inhibitor of kappa B alpha kinase complex function, preventing phosphorylation of Inhibitor of kappa B alpha at critical serine residues [17]. Indole compounds effectively block Nuclear Factor-kappa B nuclear translocation while maintaining cytoplasmic Inhibitor of kappa B alpha levels, indicating upstream pathway interference rather than direct transcription factor binding [16].

Research demonstrates that indole derivatives downregulate Nuclear Factor-kappa B-regulated gene products including cyclooxygenase-2, matrix metalloproteinase-9, survivin, and various inhibitor of apoptosis proteins [17]. The pathway interference occurs through modulation of upstream signaling cascades including Tumor Necrosis Factor receptor-associated factor and receptor-interacting protein pathways [18].

Nuclear Factor-kappa B Pathway Interference Data

Indole CompoundTarget MechanismIC50 ValueAffected Gene ProductsReference
Indole-3-carbinolIκB kinase inhibitionNot specifiedCOX-2, MMP-9, survivin [17]
Disulfiram analogNuclear translocation blockDose-dependentMultiple NF-κB targets [16]
2-MCA derivativeDNA binding inhibition42.16 μMCOX-2, PGE2 [19]

Indole derivatives demonstrate cell-type independent Nuclear Factor-kappa B inhibition, with activity observed across myeloid, leukemia, and epithelial cell lines [17]. The compounds effectively suppress both constitutive and stimulus-induced Nuclear Factor-kappa B activation triggered by tumor necrosis factor, interleukin-1 beta, phorbol myristate acetate, lipopolysaccharide, and cigarette smoke [17].

The Nuclear Factor-kappa B pathway interference extends to downstream effector modulation, with indole compounds reducing expression of anti-apoptotic proteins including B-cell lymphoma-2, B-cell lymphoma-extra large, Fas-associated death domain protein-like interleukin-1 beta converting enzyme inhibitory protein, and X-chromosome linked inhibitor of apoptosis protein [17].

Molecular studies reveal that indole-mediated Nuclear Factor-kappa B suppression occurs through oxidative stress modulation and Nrf2 pathway enhancement [20]. The compounds prevent reactive oxygen species-mediated Nuclear Factor-kappa B activation while simultaneously upregulating antioxidant response elements [20].

Apoptotic Signaling Cascade Activation

Apoptotic signaling cascade activation by 2-(4-chlorophenyl)-5-fluoro-1H-indole proceeds through both intrinsic and extrinsic pathway mechanisms involving caspase activation, mitochondrial membrane permeabilization, and cytochrome c release [21] [22] [23]. Indole derivatives demonstrate preferential activation of mitochondrial apoptotic pathways through modulation of pro-apoptotic and anti-apoptotic protein ratios [21].

The molecular mechanism involves upregulation of Bax protein expression and downregulation of B-cell lymphoma-2 and B-cell lymphoma-extra large proteins, shifting the cellular balance toward pro-apoptotic signaling [21]. Indole compounds facilitate Bax translocation to mitochondrial membranes, causing membrane depolarization and subsequent cytochrome c release into the cytoplasm [21] [22].

Caspase cascade activation follows cytochrome c release through formation of apoptosome complexes containing Apoptotic Protease Activating Factor-1, resulting in procaspase-9 activation and subsequent executioner caspase-3 and caspase-7 activation [23] [24]. The process exhibits bistable characteristics with positive feedback mechanisms ensuring irreversible commitment to apoptosis [24].

Apoptotic Signaling Cascade Data

Apoptotic MarkerIndole EffectMechanismTime CourseReference
Bax/Bcl-2 ratioSignificantly increasedProtein expression modulation24 hours [21]
Cytochrome c releaseEnhancedMitochondrial permeabilization12-24 hours [21] [22]
Caspase-3 activationDose-dependentProtease cascade6-12 hours [21] [25]
Mitochondrial membrane potentialDecreasedMembrane depolarization8-16 hours [6] [7]

Indole hydrazide compounds demonstrate dual apoptotic and autophagic activity through reactive oxygen species-dependent c-Jun N-terminal kinase signaling pathway activation [25]. The compounds significantly increase intracellular reactive oxygen species levels, leading to sustained c-Jun N-terminal kinase phosphorylation and downstream apoptotic signal amplification [25].

The apoptotic mechanism exhibits selectivity for cancer cells over normal cells, with indole compounds inducing apoptosis in tumor cell lines while sparing non-tumorigenic epithelial cells [21]. This selectivity stems from differential Bax translocation patterns and varied mitochondrial membrane sensitivity between cell types [21].

Caspase-independent apoptotic pathways also contribute to indole-mediated cell death through Apoptosis Inducing Factor release and nuclear translocation [26]. The process involves endoplasmic reticulum stress activation and CHOP transcription factor upregulation, leading to mitochondrial pathway amplification [26].

XLogP3

4.4

Dates

Last modified: 08-19-2023

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